molecular formula C28H17Cl2NO4 B11699804 4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B11699804
M. Wt: 502.3 g/mol
InChI Key: FNSOMVFDOCHVQC-XMHGGMMESA-N
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Description

4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid can be achieved through a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a source of oxygen under acidic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Hantzsch pyrrole synthesis, which involves the reaction of a β-keto ester, an aldehyde, and an amine.

    Coupling of the Furan and Pyrrole Rings: The furan and pyrrole rings can be coupled using a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Introduction of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Functionalized aromatic rings with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for chemical biology research.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its complex structure and multiple functional groups allow for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique structure and reactivity make it suitable for the development of new polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid methyl ester: A methyl ester derivative with similar chemical properties but different solubility and reactivity.

    This compound ethyl ester: An ethyl ester derivative with similar chemical properties but different solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a pyrrole ring, and a benzoic acid moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H17Cl2NO4

Molecular Weight

502.3 g/mol

IUPAC Name

4-[(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C28H17Cl2NO4/c29-20-8-12-24(30)23(16-20)26-13-11-22(35-26)14-19-15-25(17-4-2-1-3-5-17)31(27(19)32)21-9-6-18(7-10-21)28(33)34/h1-16H,(H,33,34)/b19-14+

InChI Key

FNSOMVFDOCHVQC-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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